(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-11-20(23-15(2)22-14)28-17-9-10-24(13-17)21(25)8-6-16-5-7-18(26-3)19(12-16)27-4/h5-8,11-12,17H,9-10,13H2,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDTVOPZNUANME-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Effective against several bacterial strains.
- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against multiple cancer cell lines, including:
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound may interact with key signaling pathways involved in tumor growth and survival.
Antimicrobial Activity
The compound has been tested against various microbial strains with promising results:
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This effect could be beneficial in treating inflammatory diseases.
Case Studies
A recent study evaluated the compound's efficacy in a mouse model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, highlighting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
- Structural Similarities : Both compounds share the (E)-prop-2-en-1-one core and 3,4-dimethoxyphenyl group.
- Key Differences: Substituent on Pyrrolidine/Pyrimidine: Compound 6d replaces the pyrimidin-4-yloxy-pyrrolidine with a phthalazine ring and a 2,4-diaminopyrimidine group. Synthesis: 6d is synthesized via Pd(OAc)₂-catalyzed cross-coupling (72% yield), suggesting compatibility with transition-metal catalysis for the target compound .
- Implications: The 2,4-diaminopyrimidine in 6d may enhance DNA-binding affinity, whereas the 2,6-dimethylpyrimidin-4-yloxy group in the target compound could improve metabolic stability.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structural Similarities: Both compounds feature the (2E)-enone system and a methoxyphenyl group.
- Key Differences :
- Linker Group : 3FP employs a diazenyl (N=N) linker between the pyrrolidine and phenyl ring, whereas the target compound uses a pyrimidin-4-yloxy group.
- Electronic Effects : The diazenyl group in 3FP introduces conjugation and redox activity, while the pyrimidin-4-yloxy group provides a hydrogen-bond acceptor site .
- Implications : The diazenyl group in 3FP may confer photochemical reactivity, whereas the pyrimidine in the target compound likely enhances target specificity.
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9)
- Structural Similarities : Both compounds contain pyrimidine derivatives and methoxyphenyl groups.
- Key Differences: Complexity: Compound 9 is a nucleotide analog with a terpene-thioether-pyrimidine system, contrasting with the simpler pyrrolidine-pyrimidine-aryl framework of the target compound. Functional Groups: The tert-butyldimethylsilyl (TBDMS) and phosphoramidite groups in 9 suggest use in oligonucleotide synthesis, unlike the target compound’s enone pharmacophore .
- Implications: The TBDMS group in 9 enhances solubility in nonpolar media, whereas the 2,6-dimethylpyrimidine in the target compound may improve aqueous stability.
Key Research Findings
Substituent Effects: The 2,6-dimethylpyrimidin-4-yloxy group in the target compound likely enhances steric shielding and metabolic stability compared to the 2,4-diaminopyrimidine in 6d, which may increase DNA interaction .
Synthetic Flexibility: Palladium-catalyzed cross-coupling (as in 6d) and Suzuki-Miyaura reactions (as in ) are viable for synthesizing such enone derivatives .
Preparation Methods
Preparation of 2,6-Dimethylpyrimidin-4-ol
The pyrimidine core is synthesized via cyclocondensation of acetylacetone and guanidine hydrochloride in the presence of methanesulfonic acid as a catalyst.
$$
\text{Acetylacetone + Guanidine} \xrightarrow{\text{CH}3\text{SO}3\text{H}} \text{2,6-Dimethylpyrimidin-4-ol}
$$
Conditions : Reflux in ethanol (12 h), yield: 93%.
Etherification with Pyrrolidine
The hydroxyl group of 2,6-dimethylpyrimidin-4-ol undergoes nucleophilic substitution with 3-hydroxypyrrolidine.
Procedure :
- Activate pyrimidin-4-ol using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
- React with 3-hydroxypyrrolidine in tetrahydrofuran (THF) at 60°C for 6 h.
- Purify via column chromatography (ethyl acetate/hexane, 3:7).
Chalcone Formation via Claisen-Schmidt Condensation
Synthesis of 3,4-Dimethoxybenzaldehyde Intermediate
3,4-Dimethoxybenzaldehyde is commercially available but can be synthesized via methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate.
Condensation with 1-(3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl)ethanone
The chalcone backbone is formed by Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and the pyrrolidine-pyrimidine acetophenone derivative.
Optimized Conditions :
- Catalyst : 10% NaOH (solid, grinding method).
- Solvent : Solvent-free grinding at room temperature (15 min).
- Molar Ratio : 1:1.2 (aldehyde:ketone).
Mechanism :
$$
\text{R-C(=O)-R' + Ar-CHO} \xrightarrow{\text{Base}} \text{Ar-CH=CH-C(=O)-R'}
$$
Yield : 70–75%.
Advantages of Grinding Technique :
- Reduced reaction time (15 min vs. 6–8 h for conventional methods).
- Higher yield due to minimized side reactions.
Coupling and Cyclization
Oxidative Cyclization
The chalcone intermediate is cyclized using iodine in dimethyl sulfoxide (DMSO) to ensure α,β-unsaturation and E-configuration.
Conditions :
Characterization of E-Configuration
- ¹H NMR : Trans coupling constant $$ J_{\alpha,\beta} = 15.2–16.0 \, \text{Hz} $$.
- IR : C=O stretch at 1643–1647 cm⁻¹; C=C stretch at 1607 cm⁻¹.
Optimization and Yield Analysis
Table 1. Comparative Analysis of Synthesis Methods
Spectroscopic Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
